1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as CDPI3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.
Mechanism of Action
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for scientific research studies. However, this compound also possesses certain limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the scientific research on 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol. One potential direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and inflammatory diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties.
Synthesis Methods
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol can be synthesized using a multi-step synthetic route that involves the reaction of 4,5-diphenylimidazole with 9H-carbazole in the presence of a catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)33)19-32-21-31-29(22-11-3-1-4-12-22)30(32)23-13-5-2-6-14-23/h1-18,21,24,34H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXAMQHNOFGLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.